molecular formula C14H19BCl2O3 B13697506 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester

2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester

Cat. No.: B13697506
M. Wt: 317.0 g/mol
InChI Key: VHJVVBRVMGYRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester typically involves the reaction of 2,6-dichloro-3,5-dimethylphenol with a boronic acid derivative in the presence of a catalyst. One common method is to use pinacol boronic ester as the boronic acid derivative. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester involves its role as a boronic acid derivative. In coupling reactions, it acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of chlorine and methyl groups, along with the boronic acid ester functionality, makes it a versatile and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H19BCl2O3

Molecular Weight

317.0 g/mol

IUPAC Name

2,6-dichloro-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C14H19BCl2O3/c1-7-9(8(2)11(17)12(18)10(7)16)15-19-13(3,4)14(5,6)20-15/h18H,1-6H3

InChI Key

VHJVVBRVMGYRLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)Cl)O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.